molecular formula C5H5ClN2O B1455522 (5-Chloropyrimidin-2-yl)methanol CAS No. 944902-98-1

(5-Chloropyrimidin-2-yl)methanol

Cat. No. B1455522
M. Wt: 144.56 g/mol
InChI Key: JVEHUYPEVMKBOE-UHFFFAOYSA-N
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Description

“(5-Chloropyrimidin-2-yl)methanol” is a synthetic compound with the molecular formula C5H5ClN2O . It is also known as "5-Chloro-2-(hydroxymethyl)pyrimidine" .


Molecular Structure Analysis

The molecular structure of “(5-Chloropyrimidin-2-yl)methanol” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 5-position with a chlorine atom and at the 2-position with a methanol group .


Physical And Chemical Properties Analysis

“(5-Chloropyrimidin-2-yl)methanol” has a molecular weight of 144.56 g/mol . Additional physical and chemical properties such as boiling point, melting point, and density are not specified in the retrieved sources.

Scientific Research Applications

Crystal Structure Analysis

  • The structural analysis of related pyrimidine derivatives reveals their potential in crystallography and material science. For instance, the crystal structure of a pyrimidine fungicide shows how specific angles and hydrogen bonds contribute to a three-dimensional network, highlighting the significance of pyrimidine derivatives in understanding molecular interactions and designing materials with desired properties (Kang, Kim, Park, & Kim, 2015).

Synthesis of Optically Pure Compounds

  • Research on optically pure aziridin-2-yl methanols as NMR sensors for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers showcases the application of pyrimidine derivatives in synthetic chemistry and analytical methods. These compounds offer a reliable approach for the determination of enantiomeric excess, indicating their value in stereoselective synthesis and analysis (Malinowska, Jarzyński, Pieczonka, Rachwalski, Leśniak, & Zawisza, 2020).

Novel Synthesis Methods

  • Innovative synthesis methods for α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol, a compound related to trimethoprim production, highlight the ongoing efforts to improve the synthesis of pyrimidine derivatives. These advancements not only enhance the efficiency of producing key compounds but also demonstrate the broad applicability of pyrimidine derivatives in pharmaceutical synthesis and food safety research (Lai-cai, 2013).

Antimicrobial and Anticancer Agents

  • The development of novel pyrazole derivatives with pyrazolyl and pyrimidin moieties for potential antimicrobial and anticancer applications underscores the biological relevance of pyrimidine derivatives. These compounds exhibit promising activity against specific cancer lines and microbial strains, illustrating the potential of pyrimidine-based structures in therapeutic development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Chiral Intermediate Production

  • The production of key chiral intermediates for pharmaceuticals, such as Betahistine, through biocatalytic methods using pyrimidine derivatives, demonstrates the intersection of biotechnology and synthetic chemistry. These studies not only provide insights into the efficient synthesis of chiral compounds but also open avenues for green chemistry applications (Ni, Zhou, & Sun, 2012).

properties

IUPAC Name

(5-chloropyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEHUYPEVMKBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717069
Record name (5-Chloropyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloropyrimidin-2-yl)methanol

CAS RN

944902-98-1
Record name 5-Chloro-2-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944902-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloropyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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